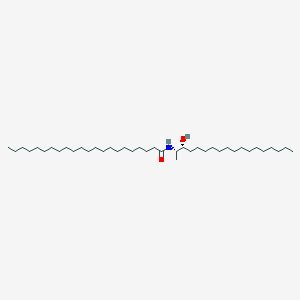
N-(docosanoyl)-1-deoxysphinganine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(docosanoyl)-1-deoxysphinganine is a long-chain ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are essential components of the cell membrane and are involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(docosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with docosanoic acid. This reaction can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(docosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: The ceramide can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ceramide into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ceramide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(docosanoyl)-1-deoxysphinganine has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling pathways and membrane structure.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and metabolic diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of N-(docosanoyl)-1-deoxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can interact with various proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
N-(docosanoyl)-ethanolamine: Another long-chain ceramide with similar biological functions.
N-(tetracosanoyl)-sphing-4-enine: A ceramide with a longer fatty acid chain, associated with different biological activities.
Uniqueness
N-(docosanoyl)-1-deoxysphinganine is unique due to its specific fatty acid chain length and the absence of a hydroxyl group at the 1-position. This structural difference can influence its interaction with other molecules and its role in cellular processes.
Propiedades
Fórmula molecular |
C40H81NO2 |
|---|---|
Peso molecular |
608.1 g/mol |
Nombre IUPAC |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide |
InChI |
InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1 |
Clave InChI |
ILZRBDCCCUQGLC-ZESVVUHVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
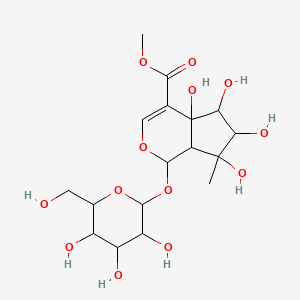
![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
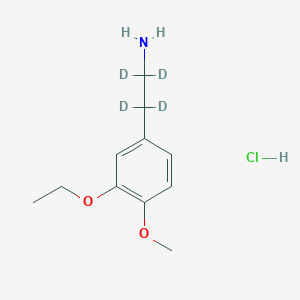
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

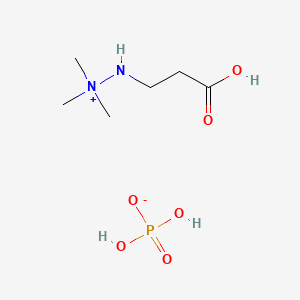
![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
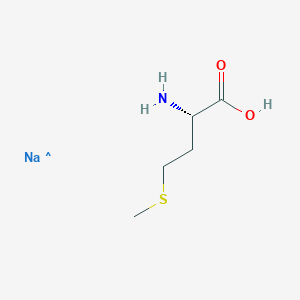
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)

